molecular formula C12H16N2 B2773663 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole CAS No. 67177-54-2

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole

Cat. No.: B2773663
CAS No.: 67177-54-2
M. Wt: 188.274
InChI Key: KWCXBDNAWJYLHS-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole is a complex organic compound with the molecular formula C12H16N2 It is a member of the diazepinoindole family, characterized by a fused ring system that includes both diazepine and indole moieties

Mechanism of Action

Target of Action

The primary target of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole, also known as 2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,2-a]indole, is the 5-HT (2C) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in a variety of functions, including mood regulation, appetite, and anxiety .

Mode of Action

This compound acts as an agonist at the 5-HT (2C) receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT (2C) receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT (2C) receptor, a series of biochemical reactions occur. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of these pathways leads to changes in cellular function, such as modulation of neuronal firing, regulation of mood, and control of feeding behavior .

Result of Action

The activation of the 5-HT (2C) receptor by this compound can lead to various physiological effects. For instance, it has been shown to have potential anxiolytic effects , as demonstrated by activity in a mouse shock-aggression assay .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,5,11,11a-hexahydro-1H-1,4-diazepino[1,2-a]indole with acetic anhydride. The reaction mixture is boiled for three hours, followed by evaporation and workup with water and ether to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.

Properties

IUPAC Name

2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXBDNAWJYLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2CC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

70 milligrams of 2,3,4,5-tetrahydro-1H-[1,4]-diazepino [1,2-a]indole (prepared as described in U.S. Pat. No. 3,867,374) was dissolved in 3 milliliters of trifluoroacetic acid and the mixture was stirred for 10 minutes under nitrogen. Thereafter, 1.5 milliliters of a 1 M solution of BH3.THF in tetrahydrofuran was added dropwise with stirring and the resulting mixture stirred for 40 minutes to obtain a 2,3,4,5,11,11a-hexahydro-1H-[1,4]-diazepino[1,2-a]indole product in the reaction mixture. Water (0.5 milliliter) then was added dropwise to the mixture cooled in an ice bath, followed by 10 percent NaOH until pH tested about 9 (pH test paper). The alkaline solution was extracted with methylene chloride and the methylene chloride solution washed with saturated sodium chloride solution and dried over potassium carbonate. The dried solution was filtered to remove the drying agent and evaporated in vacuo to obtain 60 milligrams (85 percent yield) of 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[ 1,2-a]indole product as an oil having NMR and mass spectra appropriate for the compound. The hydrochloride salt of the product melted 238°-240° C.
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Synthesis routes and methods II

Procedure details

In an operation carried out in a manner similar to that described in Example I but employing 22 grams of 2,3,4,5-tetrahydro-1H-[1,4]-diazepino[1,2-a]indole, milliliters of 1 M BH3.THF in tetrahydrofuran and milliliters of trifluoroacetic acid, a 75 percent yield of 2,3,4,5,11,11a-hexahydro-1H-[1,4]-diazepino[1,2-a]indole was obtained as determined by GLC on the isolated product.
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